molecular formula C15H14FN3O2S B5751813 N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea

N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea

Cat. No. B5751813
M. Wt: 319.4 g/mol
InChI Key: PVLKBZCVYHPRKC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea, also known as FNPT, is a chemical compound that has gained attention in the scientific community due to its potential as an anticancer agent. This compound is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are important structures in cell division and migration. N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has been shown to bind to the colchicine-binding site on tubulin, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has been shown to have anti-inflammatory activity. N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase. N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has been shown to have low toxicity in vitro, but its toxicity in vivo has not been extensively studied.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea in lab experiments is its potential as an anticancer agent. N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has been shown to be effective in inhibiting the growth of various cancer cell lines, which makes it a promising compound for further study. However, one limitation of using N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the study of N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea. One direction is the development of more efficient synthesis methods for N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea. Another direction is the study of the in vivo toxicity of N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea, which will be important for its potential use as a therapeutic agent. In addition, the mechanism of action of N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea could be further elucidated through structural studies and the identification of its binding partners. Finally, the potential use of N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea in combination with other anticancer agents could be explored.

Synthesis Methods

N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has been synthesized through various methods, including the reaction of 4-fluorobenzylamine with 2-methyl-3-nitrobenzoyl isothiocyanate, and the reaction of 4-fluorobenzylamine with 2-methyl-3-nitrophenyl isothiocyanate. The former method has been reported to yield a higher yield of N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea, and the reaction is carried out in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in anhydrous conditions, and the product is purified through column chromatography or recrystallization.

Scientific Research Applications

N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-methyl-3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c1-10-13(3-2-4-14(10)19(20)21)18-15(22)17-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLKBZCVYHPRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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